molecular formula C10H13Cl2N3 B13583787 1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine

1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine

Cat. No.: B13583787
M. Wt: 246.13 g/mol
InChI Key: MKXJQZINHNTNNV-UHFFFAOYSA-N
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Description

1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2,6-dichloropyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine typically involves the reaction of 2,6-dichloropyridine with piperazine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the chlorinated pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF under reflux.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced piperazine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]piperazine.

    Piperazine: The parent compound that forms the core structure.

    4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different functional groups.

Uniqueness: 1-[(2,6-Dichloropyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

1-[(2,6-dichloropyridin-4-yl)methyl]piperazine

InChI

InChI=1S/C10H13Cl2N3/c11-9-5-8(6-10(12)14-9)7-15-3-1-13-2-4-15/h5-6,13H,1-4,7H2

InChI Key

MKXJQZINHNTNNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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